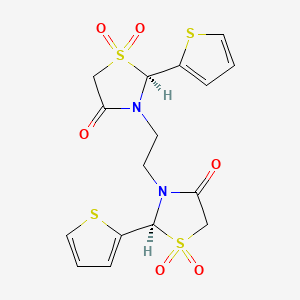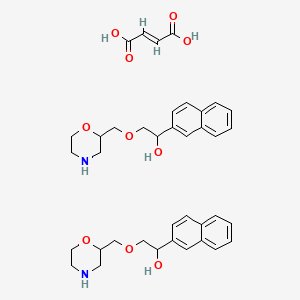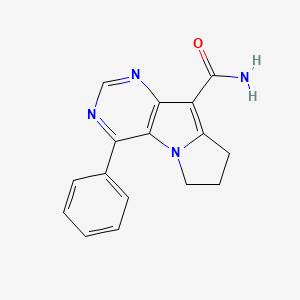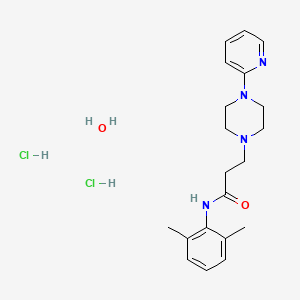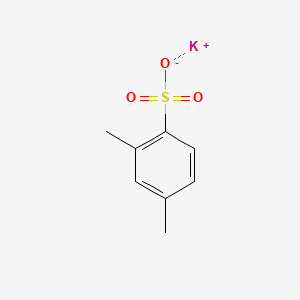
Potassium m-xylene-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium m-xylene-4-sulfonate is an organic compound with the molecular formula C₈H₉KO₃S. It is a potassium salt of m-xylene-4-sulfonic acid and is known for its hydrotropic properties, which means it can significantly increase the solubility of organic compounds in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium m-xylene-4-sulfonate can be synthesized through the sulfonation of m-xylene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of m-xylene with sulfuric acid or oleum, resulting in the formation of m-xylene-4-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The sulfonation reaction is carried out in large reactors, and the resulting m-xylene-4-sulfonic acid is continuously neutralized with potassium hydroxide. The final product is then purified through crystallization or other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Potassium m-xylene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfinate or thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium m-xylene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a hydrotrope to enhance the solubility of sparingly soluble compounds in aqueous solutions.
Biology: Employed in biochemical assays and as a solubilizing agent for biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to increase the solubility of pharmaceutical compounds.
Mecanismo De Acción
The primary mechanism by which potassium m-xylene-4-sulfonate exerts its effects is through its hydrotropic properties. It interacts with water molecules and organic compounds, disrupting the hydrogen bonding network of water and increasing the solubility of hydrophobic substances. This property makes it an effective solubilizing agent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium p-xylene sulfonate
- Sodium benzene sulfonate
- Sodium cumene sulfonate
- Sodium p-toluene sulfonate
Uniqueness
Potassium m-xylene-4-sulfonate is unique due to its specific hydrotropic properties, which make it more effective in certain applications compared to other similar compounds. Its potassium ion also provides different solubility and reactivity characteristics compared to sodium-based hydrotropes .
Propiedades
Número CAS |
68978-26-7 |
|---|---|
Fórmula molecular |
C8H9KO3S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
potassium;2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
VCMWXXGMNGQDSI-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


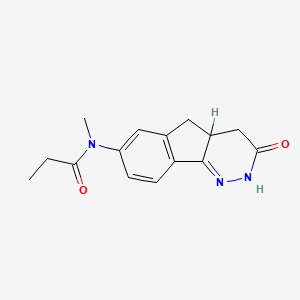
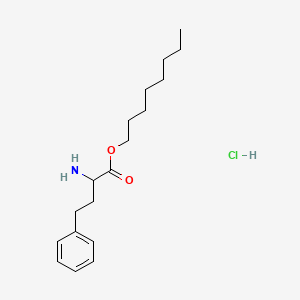
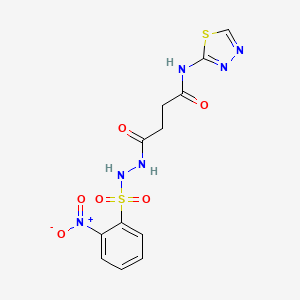
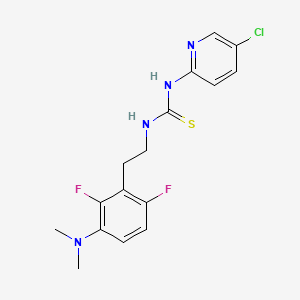
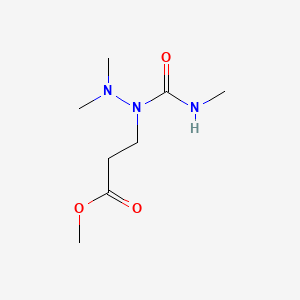
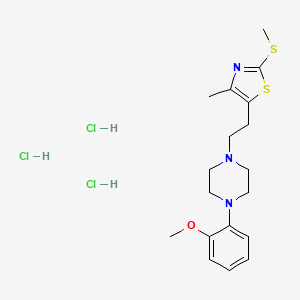
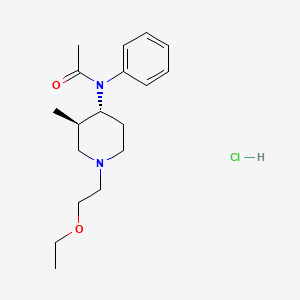
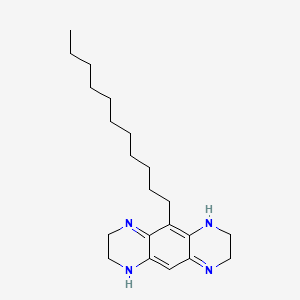
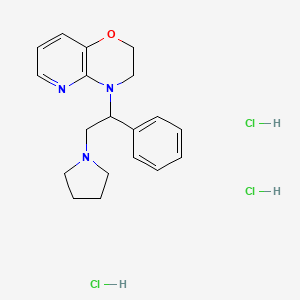
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
